5-Nitro-3-(thiophen-3-YL)benzoic acid
Overview
Description
5-Nitro-3-(thiophen-3-YL)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 5-Nitro-3-(thiophen-3-YL)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various biological processes, including immune response and inflammation .
Mode of Action
This compound acts as an agonist of GPR35 . This means it binds to the receptor and activates it, triggering a series of biochemical reactions. It also acts as a chlorine channel blocker , inhibiting the function of these channels .
Biochemical Pathways
Upon activation of GPR35, this compound promotes inflammation via the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Result of Action
The activation of GPR35 by this compound enhances the inflammatory response of macrophages . This suggests that GPR35 activation may promote inflammatory responses and aggravate clinical diseases, including bacterial infection .
Biochemical Analysis
Biochemical Properties
5-Nitro-3-(thiophen-3-YL)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with chloride channels and G protein-coupled receptors, influencing their activity . The compound’s nitro group is likely involved in redox reactions, which can affect the function of enzymes and other proteins it interacts with. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving ATP release and exocytosis . The compound can stimulate the release of ATP from cells, which acts as a signaling molecule in various tissues, including the immune system and neurons. Additionally, it can affect gene expression and cellular metabolism by modulating the activity of specific enzymes and receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit chloride channels, leading to changes in ion flux and cellular homeostasis . The compound also acts as an agonist for G protein-coupled receptors, which can activate downstream signaling pathways such as the p38 MAPK pathway . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including inflammation and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through redox reactions involving its nitro group, leading to the formation of reactive intermediates . These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular signaling and metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can modulate its interactions with biomolecules and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(thiophen-3-YL)benzoic acid typically involves the nitration of 3-(thiophen-3-YL)benzoic acid. One common method is the nitration reaction using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-(thiophen-3-YL)benzoic acid in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Coupling Reactions: The thiophene ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products Formed
Reduction: 5-Amino-3-(thiophen-3-YL)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Nitro-3-(thiophen-3-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound’s derivatives can be used to study biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Lacks the thiophene ring, resulting in different electronic properties and reactivity.
5-Nitro-2-(thiophen-3-YL)benzoic Acid: Similar structure but with the thiophene ring in a different position, affecting its chemical behavior and applications.
5-Nitro-3-(furan-3-YL)benzoic Acid: Contains a furan ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.
Uniqueness
5-Nitro-3-(thiophen-3-YL)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-5-thiophen-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNBLJPEZCXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688578 | |
Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919087-96-0 | |
Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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